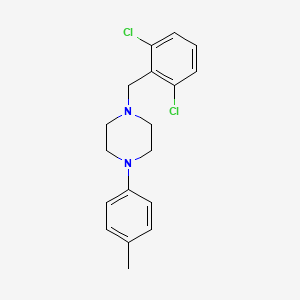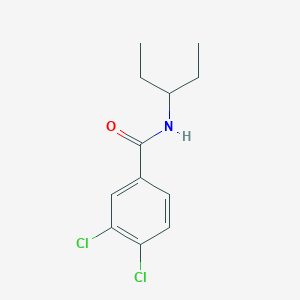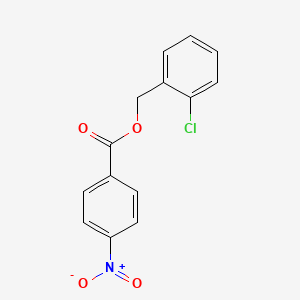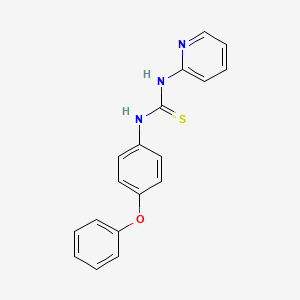amino]methyl}-6-methoxyphenol](/img/structure/B5855897.png)
2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-6-methoxyphenol, commonly known as Mexiletine, is a class I antiarrhythmic drug that is used to treat ventricular arrhythmias. It was first synthesized in the 1960s and has since been widely used in the medical field.
作用機序
Mexiletine is a class I antiarrhythmic drug that works by blocking sodium channels in the heart. Sodium channels are responsible for the conduction of electrical impulses in the heart. By blocking these channels, Mexiletine slows down the conduction of electrical impulses and helps to restore normal heart rhythm.
Biochemical and Physiological Effects:
Mexiletine has several biochemical and physiological effects. It blocks sodium channels in the heart, which slows down the conduction of electrical impulses. Mexiletine also has a local anesthetic effect, which can help to reduce pain in certain conditions. Additionally, Mexiletine has been shown to have anti-inflammatory properties, which may be beneficial in certain disease states.
実験室実験の利点と制限
Mexiletine has several advantages for lab experiments. It is a well-established drug that has been extensively studied for its antiarrhythmic properties. Mexiletine is also relatively easy to synthesize and can be obtained in pure form through recrystallization. However, Mexiletine also has some limitations for lab experiments. It is a drug that is used in the treatment of ventricular arrhythmias, which may limit its use in other areas of research. Additionally, Mexiletine may have side effects that could impact the results of lab experiments.
将来の方向性
There are several future directions for the research of Mexiletine. One area of research could be the development of new formulations of Mexiletine that are more effective and have fewer side effects. Another area of research could be the investigation of Mexiletine's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, Mexiletine could be studied in combination with other drugs to determine if it has synergistic effects. Finally, Mexiletine could be studied in animal models to determine its efficacy in treating other types of arrhythmias.
合成法
The synthesis of Mexiletine involves the reaction of 2,6-dimethoxyphenol with formaldehyde and dimethylamine to form 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-6-methoxyphenol. The reaction occurs in the presence of a catalyst, which is usually a Lewis acid such as aluminum chloride. The resulting product is then purified through recrystallization to obtain pure Mexiletine.
科学的研究の応用
Mexiletine has been extensively studied for its antiarrhythmic properties. It is used to treat ventricular arrhythmias, which are abnormal heart rhythms that originate in the lower chambers of the heart. Mexiletine works by blocking sodium channels in the heart, which slows down the conduction of electrical impulses and helps to restore normal heart rhythm.
特性
IUPAC Name |
2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-14(2)8-9-15(3)10-11-6-5-7-12(17-4)13(11)16/h5-7,16H,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFOVZMZKYQEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=C(C(=CC=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5429409 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-methoxy-4-[(4-methoxybenzyl)amino]phenyl}-2-methylpropanamide](/img/structure/B5855814.png)


![4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5855830.png)
![4-[(2-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5855851.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5855857.png)


![5-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5855874.png)


![methyl 4-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5855911.png)

